PF-06380101-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

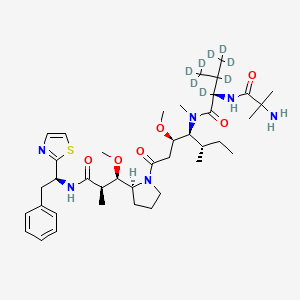

(2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1/i2D3,3D3,24D,32D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAFNSMAIAVCHE-XYTWECGASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)C(C)(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62N6O6S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-06380101-d8: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PF-06380101-d8, a deuterated analog of the potent microtubule inhibitor PF-06380101. This guide details its chemical structure, physicochemical properties, and established biological activities, including its mechanism of action and effects on cellular signaling pathways. Detailed experimental methodologies are provided for key assays, and logical and biological pathways are visualized using diagrams to facilitate a deeper understanding of this compound's role in cancer research and drug development.

Chemical Structure and Properties

PF-06380101 is a synthetic analog of the natural antineoplastic agent dolastatin 10.[1] It is classified as an auristatin, a class of highly potent microtubule inhibitors used as payloads in antibody-drug conjugates (ADCs).[1][2] this compound is a stable isotope-labeled version of PF-06380101, incorporating deuterium atoms, which makes it a valuable tool for various research applications, including use as an internal standard in quantitative mass spectrometry-based assays.

The chemical structures of PF-06380101 and its deuterated analog are presented below:

(Image of the chemical structure of PF-06380101 would be placed here if image generation were possible.)

Caption: Chemical structure of PF-06380101.

(Image of the chemical structure of this compound would be placed here if image generation were possible.)

Caption: Chemical structure of this compound, indicating the positions of deuterium substitution.

A summary of the key physicochemical properties of both compounds is provided in the table below.

| Property | PF-06380101 | This compound | Reference(s) |

| Synonyms | Aur0101, Auristatin-0101 | Aur0101-d8, Auristatin-0101-d8 | [2] |

| CAS Number | 1436391-86-4 | Not available | [3] |

| Molecular Formula | C₃₉H₆₂N₆O₆S | C₃₉H₅₄D₈N₆O₆S | [3] |

| Molecular Weight | 743.01 g/mol | 751.06 g/mol | [3] |

| Predicted LogP | 4.2 | 4.2 | (Predicted) |

| Predicted pKa | 7.8 (most basic) | 7.8 (most basic) | (Predicted) |

| Solubility | Soluble in DMSO (≥ 65 mg/mL) and various aqueous formulations with co-solvents. | Soluble in DMSO | [2] |

Synthesis and Formulation

General Synthesis of Auristatin Analogs

The synthesis of auristatins like PF-06380101 involves solid-phase peptide synthesis (SPPS) followed by solution-phase modifications.[4] A generalized workflow is depicted below. The synthesis of the deuterated analog, this compound, would involve the use of deuterated starting materials in the appropriate steps of the synthesis.

References

The Core Mechanism of Action of PF-06380101: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1][2] It functions as a highly cytotoxic microtubule inhibitor and is primarily utilized as a payload in antibody-drug conjugates (ADCs).[3][4] This technical guide delineates the core mechanism of action of PF-06380101, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream signaling pathways.

Primary Mechanism: Microtubule Disruption

PF-06380101 exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[1][5] Tubulin dimers are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. By binding to tubulin, PF-06380101 disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events culminating in cell death.[4]

Binding to Tubulin

PF-06380101, like other auristatins, binds to the vinca domain on β-tubulin. This binding event prevents the tubulin dimers from polymerizing into microtubules. While specific kinetic parameters for PF-06380101 are not publicly available, auristatins, in general, exhibit high-affinity binding to tubulin.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in light scattering or fluorescence.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

PF-06380101 stock solution (in DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reconstitute tubulin in General Tubulin Buffer on ice.

-

Prepare a reaction mixture containing tubulin, GTP, and glycerol in a pre-chilled 96-well plate.

-

Add varying concentrations of PF-06380101 or vehicle control (DMSO) to the wells.

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.[7][8][9]

Cellular Consequences of Microtubule Inhibition

The disruption of microtubule dynamics by PF-06380101 triggers a series of cellular events, primarily leading to cell cycle arrest and subsequent apoptosis.[10]

Cell Cycle Arrest

Microtubules are critical for the formation of the mitotic spindle during cell division. By inhibiting their formation, PF-06380101 causes cells to arrest in the G2/M phase of the cell cycle.[2][10] This prolonged mitotic arrest is a key trigger for the induction of apoptosis.

Induction of Apoptosis

Following G2/M arrest, cells undergo programmed cell death, or apoptosis. This is a complex process involving multiple signaling pathways. Auristatins, including PF-06380101, have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2][3][4]

Signaling Pathways Activated by PF-06380101

The cytotoxic activity of PF-06380101 is mediated by the activation of specific pro-apoptotic signaling pathways.

p53-Dependent and -Independent Apoptosis

Studies on auristatins have shown the upregulation of the tumor suppressor protein p53 in wild-type p53 cancer cells. This leads to the increased expression of p21WAF1, a cell cycle inhibitor, and Bax, a pro-apoptotic protein, while downregulating the anti-apoptotic protein Bcl-2.[2] In cells with mutant p53, auristatins can still induce apoptosis through a p53-independent mechanism, which also involves the upregulation of p21WAF1 and Bax.[2]

Caption: p53-mediated apoptotic signaling pathway of PF-06380101.

Endoplasmic Reticulum (ER) Stress Response

Disruption of the microtubule network by auristatin-based ADCs can also induce endoplasmic reticulum (ER) stress.[3][4] This leads to the activation of the unfolded protein response (UPR), characterized by the phosphorylation of inositol-requiring transmembrane kinase/endonuclease 1 (IRE1) and the downstream effector c-Jun N-terminal kinase (JNK).[4] The activation of this pathway contributes to the apoptotic signal.[4]

Caption: ER stress-induced apoptotic signaling of PF-06380101.

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine, an early apoptotic marker, using fluorescently labeled Annexin V.

Materials:

-

Cancer cell line of interest

-

PF-06380101

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of PF-06380101 for a predetermined time (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[11][12]

Quantitative Data

In Vitro Cytotoxicity

PF-06380101 has demonstrated potent cytotoxic activity against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Assay |

| BT-474 | Breast Carcinoma | 0.26 | MTS assay |

| MDA-MB-361 | Breast Carcinoma | 0.19 | MTS assay |

| NCI-N87 | Gastric Carcinoma | 0.27 | MTS assay |

Data sourced from MedchemExpress, citing Maderna A, et al. J Med Chem. 2014.[1]

Pharmacokinetic Properties

Pharmacokinetic studies in Wistar Han rats provide insights into the in vivo behavior of PF-06380101.

| Parameter | Value | Units | Conditions |

| Systemic Clearance (Cl) | 70 | mL/min/kg | 20 µg/kg IV dose |

| Volume of Distribution (Vss) | 14.70 | L/kg | 20 µg/kg IV dose |

| Terminal Half-life (t1/2) | ~6 | hours | 20 µg/kg IV dose |

Data sourced from MedchemExpress.[1]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

PF-06380101

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of PF-06380101.

-

Incubate for a specified period (e.g., 72 or 96 hours for tubulin inhibitors).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13][14][15]

Logical Workflow: From ADC to Cell Death

PF-06380101 is typically delivered to cancer cells as a payload of an antibody-drug conjugate. The following diagram illustrates the workflow from ADC binding to the target cell to the induction of apoptosis.

Caption: Workflow of an ADC delivering PF-06380101 to induce apoptosis.

Conclusion

PF-06380101 is a highly potent microtubule inhibitor that induces cytotoxicity through the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. Its mechanism involves the activation of multiple pro-apoptotic signaling pathways, including both p53-dependent and -independent pathways, as well as the ER stress response. The quantitative data on its cytotoxicity and pharmacokinetic profile underscore its potential as a powerful payload for targeted cancer therapy via antibody-drug conjugates. The experimental protocols provided herein offer a framework for the further investigation and characterization of PF-06380101 and other auristatin analogs in preclinical research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PF-06380101 | TargetMol [targetmol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-06380101 (Aur0101): A Potent Auristatin Analogue for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of PF-06380101 (also known as Aur0101), a highly potent, synthetic auristatin analogue of the natural product dolastatin 10.[1] Developed as a cytotoxic payload for antibody-drug conjugates (ADCs), PF-06380101 has demonstrated exceptional potency in preclinical studies and is a key component of several clinical-stage ADCs.[1][2] This document details its mechanism of action, quantitative preclinical data, and relevant experimental methodologies.

Core Properties of PF-06380101

| Property | Value |

| Synonyms | Aur0101, Auristatin-0101 |

| Chemical Formula | C39H62N6O6S |

| Molecular Weight | 743.02 g/mol |

| CAS Number | 1436391-86-4 |

| Description | A synthetic, cytotoxic dolastatin 10 analogue and potent microtubule inhibitor.[3][4] |

Mechanism of Action: Microtubule Disruption and Induction of Apoptosis

PF-06380101 exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[4] As a member of the auristatin class of microtubule-destabilizing agents, it binds to the β-subunit of tubulin heterodimers.[5][6] This binding prevents the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[7][8]

Furthermore, recent studies on auristatin-based ADCs suggest an additional mechanism involving the induction of immunogenic cell death (ICD).[9] The disruption of the microtubule network can lead to endoplasmic reticulum (ER) stress. This, in turn, activates the unfolded protein response (UPR), leading to the surface exposure of calreticulin and other damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[9][10]

In Vitro Cytotoxicity

PF-06380101 has demonstrated potent in vitro cytotoxicity against a range of human cancer cell lines, with GI50 (the concentration causing 50% growth inhibition) values in the sub-nanomolar range.[3]

| Cell Line | Cancer Type | GI50 (nM) |

| BT-474 | Breast Carcinoma | 0.26 |

| MDA-MB-361 | Breast Carcinoma | 0.19 |

| NCI-N87 | Gastric Carcinoma | 0.27 |

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

The following is a generalized protocol for determining the in vitro cytotoxicity of PF-06380101 using a tetrazolium-based (MTS) assay.

-

Cell Culture: Human cancer cell lines (e.g., BT-474, MDA-MB-361, NCI-N87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of PF-06380101 in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a period of 4 days.[3]

-

MTS Assay: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The quantity of formazan product, which is proportional to the number of viable cells, is measured by recording the absorbance at approximately 490 nm using a microplate reader.

-

Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 values are then determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

References

- 1. adcreview.com [adcreview.com]

- 2. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

The Role of PF-06380101 as a Microtubule Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1][2] As a member of the auristatin family of microtubule inhibitors, PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This disruption leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4] Due to its high potency, PF-06380101 is primarily utilized as a payload in Antibody-Drug Conjugates (ADCs), a targeted cancer therapy approach.[1][2] This technical guide provides an in-depth overview of the core attributes of PF-06380101, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Core Concepts: Mechanism of Action

PF-06380101 functions as a microtubule-destabilizing agent.[5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental for various cellular processes, most notably the formation of the mitotic spindle during cell division.[6]

PF-06380101 binds to tubulin, inhibiting its polymerization into microtubules.[7] This interference with microtubule formation disrupts the mitotic spindle, preventing the proper segregation of chromosomes. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[3][4] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the proposed signaling pathway initiated by PF-06380101.

Quantitative Data Summary

The following tables summarize the available quantitative data for PF-06380101 and its application in ADCs.

Table 1: In Vitro Cytotoxicity of PF-06380101

This table presents the half-maximal growth inhibition (GI50) values of PF-06380101 in various human cancer cell lines, as determined by a 4-day MTS cell viability assay.[1]

| Cell Line | Cancer Type | GI50 (nM) |

| BT-474 | Breast Ductal Carcinoma | 0.26 |

| MDA-MB-361 | Breast Carcinoma | 0.19 |

| NCI-N87 | Gastric Carcinoma | 0.27 |

Table 2: In Vivo Pharmacokinetics of PF-06380101 in Wistar Han Rats

Pharmacokinetic parameters of PF-06380101 following a single intravenous (IV) dose of 20 µg/kg.[1]

| Parameter | Value | Unit |

| Systemic Clearance (Cl) | 70 | mL/min/kg |

| Volume of Distribution (Vss) | 14.70 | L/kg |

| Terminal Elimination Half-life (t1/2) | ~6 | hours |

Table 3: Clinical Trial Data for PF-06380101-Containing ADCs

This table summarizes key findings from Phase 1 clinical trials of ADCs utilizing PF-06380101 as the cytotoxic payload.

| ADC | Target | Clinical Trial | Dose Range | Dose-Limiting Toxicities (DLTs) | Objective Response Rate (ORR) |

| PF-06664178 | Trop-2 | NCT02122146 | 0.15 - 4.8 mg/kg | Neutropenia, skin rash, mucosal inflammation[8][9] | 0% (Stable disease in 37.9% of patients)[8] |

| PF-06804103 | HER2 | NCT03284723 | 0.15 - 5.0 mg/kg | Arthralgia, neuropathy, myalgia, fatigue, osteomuscular pain[2][10] | 52.4% in patients treated with ≥3 mg/kg[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of microtubule inhibitors like PF-06380101.

Microtubule Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of tubulin into microtubules. A common method involves monitoring the change in light scattering or fluorescence.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Alternatively, a fluorescent reporter can be used to monitor polymerization.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

PF-06380101 or other test compounds

-

Microplate spectrophotometer

Protocol:

-

Prepare a stock solution of PF-06380101 in a suitable solvent (e.g., DMSO).

-

On ice, prepare the tubulin solution at a final concentration of 2-5 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add the desired concentration of PF-06380101 or vehicle control to the tubulin solution.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

The following diagram outlines the workflow for a typical microtubule polymerization assay.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to determine the number of viable cells in a culture by measuring their metabolic activity.

Principle: The tetrazolium compound MTS is reduced by viable cells with active metabolism to a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PF-06380101

-

MTS reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of PF-06380101 in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of PF-06380101 or vehicle control.

-

Incubate the plate for the desired period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

PF-06380101

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with PF-06380101 or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

The following diagram illustrates the logical relationship in the development and evaluation of an ADC containing PF-06380101.

Conclusion

PF-06380101 is a highly potent microtubule inhibitor with significant potential as a cytotoxic payload for antibody-drug conjugates. Its mechanism of action, centered on the disruption of microtubule dynamics and induction of G2/M cell cycle arrest, is well-established for auristatins. The quantitative data from preclinical and clinical studies highlight its potent anti-tumor activity, while also underscoring the importance of the therapeutic window to manage toxicities. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of PF-06380101 and develop novel ADC-based cancer therapies. Further research to determine its precise binding kinetics to tubulin and to fully elucidate the downstream apoptotic signaling pathways will provide a more complete understanding of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. pf-06804103 - My Cancer Genome [mycancergenome.org]

- 8. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trop2-targeted therapies in solid tumors: advances and future directions [thno.org]

- 10. pyxisoncology.com [pyxisoncology.com]

An In-depth Technical Guide to the Synthesis and Characterization of PF-06380101-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of PF-06380101-d8, a deuterated analog of the potent auristatin derivative, PF-06380101. Given the proprietary nature of this compound, this document consolidates publicly available information and provides representative methodologies based on the synthesis and analysis of similar auristatin-class molecules.

Introduction to PF-06380101 and its Deuterated Analog

PF-06380101 is a synthetic and highly potent analog of the natural product dolastatin 10.[1][2] As a member of the auristatin family of microtubule inhibitors, it exhibits powerful cytotoxic activity against cancer cells.[3][4] Its primary application is as a cytotoxic payload in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver the potent drug to tumor cells.[5][6]

This compound is the deuterium-labeled version of PF-06380101.[7][8] The incorporation of deuterium atoms creates a stable, heavier isotope of the molecule. This makes this compound an invaluable tool in drug development, where it is primarily used as an internal standard for the quantitative analysis of PF-06380101 in biological matrices using techniques such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[7][8]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of auristatin analogs is a well-established field, and a representative synthetic workflow can be described. The synthesis is a complex, multi-step process involving the coupling of several non-proteinogenic amino acid subunits.

The synthesis of this compound would likely follow a similar pathway to the non-deuterated compound, with the introduction of deuterium atoms at specific positions. This can be achieved by using deuterated starting materials or by performing a deuteration reaction at a late stage of the synthesis.

Below is a generalized workflow for the synthesis of an auristatin analog, which would be adapted for the specific structure of this compound.

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and quantity. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table summarizes the expected characterization data based on its intended use as an internal standard and data for the non-deuterated PF-06380101.

| Parameter | Expected Value/Result | Technique |

| Identity | ||

| Molecular Weight | Consistent with the addition of 8 deuterium atoms to the molecular weight of PF-06380101 | Mass Spectrometry (MS) |

| 1H NMR Spectrum | Consistent with the structure of PF-06380101, with the absence of signals at deuterated positions | 1H NMR |

| 2H NMR Spectrum | Signals corresponding to the deuterated positions | 2H NMR |

| Purity | ||

| Chromatographic Purity | >98% | HPLC |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO | Experimentally Determined |

Experimental Protocols

The following are detailed, representative protocols for the characterization of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Sample Preparation: The sample is dissolved in DMSO to a concentration of 1 mg/mL.

3.2.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Range: m/z 100-2000.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or analyzed via LC-MS.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Experiments: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) experiments would be performed to fully elucidate the structure. For this compound, a 2H NMR experiment would also be conducted to confirm the positions of deuteration.

Mechanism of Action of PF-06380101

As an auristatin analog, PF-06380101's mechanism of action is the inhibition of microtubule polymerization.[2][3] This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

The following diagram illustrates the signaling pathway of auristatins like PF-06380101.

Conclusion

This compound is a critical tool for the development of therapeutics involving its non-deuterated counterpart, PF-06380101. While detailed proprietary information on its synthesis is not available, this guide provides a comprehensive overview based on established scientific principles and available data for the auristatin class of molecules. The representative protocols and characterization data presented here offer a solid foundation for researchers and drug development professionals working with this and similar compounds. The potent microtubule-disrupting activity of PF-06380101 underscores its significance as a cytotoxic payload in next-generation cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: PF-06380101-d8 for Research Applications

This technical guide provides an in-depth overview of PF-06380101-d8, a deuterated analog of the potent microtubule inhibitor PF-06380101 (also known as Aur0101). It is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this compound in preclinical research, particularly in the context of antibody-drug conjugates (ADCs).

Compound Overview

PF-06380101 is a synthetic analog of dolastatin 10, a natural antineoplastic agent. As an auristatin, it is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[1][2][3] The deuterated form, this compound, serves as a stable isotope-labeled internal standard for pharmacokinetic studies, allowing for precise quantification in biological matrices by mass spectrometry.[4][5] Its primary application is as a payload in the development of ADCs, where it is attached to a monoclonal antibody via a linker to enable targeted delivery to cancer cells.[6][7]

Supplier and Availability

This compound is available for research purposes from several chemical suppliers. The following table summarizes key information from various vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedchemExpress | HY-12522S | 99.27% | Contact for details |

| DC Chemicals | DC46169 | Not specified | Contact for details |

| Aladdin Scientific | P651438 | ≥99% | 5mg |

Technical Data

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₃₉H₅₄D₈N₆O₆S[8] |

| Molecular Weight | 751.06 g/mol [8] |

| CAS Number | Not explicitly available in search results |

| Synonyms | Aur0101-d8, Auristatin-0101-d8[4][5] |

| Storage (Powder) | 2 years at -20°C[8] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C[8] |

Mechanism of Action: Microtubule Inhibition

PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell structure. They are dynamic polymers of α- and β-tubulin heterodimers.

PF-06380101 binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[6][9] This potent antimitotic activity makes it an effective payload for ADCs, as it can kill target cancer cells at very low concentrations.[9]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, this section provides a general framework for its use in research, based on its known applications.

In Vitro Cell Proliferation Assay

This protocol outlines a general workflow for assessing the cytotoxicity of PF-06380101 (or its corresponding non-deuterated ADC) against cancer cell lines.

1. Cell Culture:

- Culture the target cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation and Dilution:

- Prepare a stock solution of PF-06380101 in a suitable solvent, such as dimethyl sulfoxide (DMSO). MedchemExpress provides protocols for solubilizing the compound.[1]

- Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assay.

3. Cell Seeding and Treatment:

- Harvest and count the cells.

- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

- The following day, replace the medium with fresh medium containing the various concentrations of PF-06380101. Include a vehicle control (DMSO) and a positive control.

4. Incubation:

- Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

5. Viability Assessment:

- Assess cell viability using a standard method, such as an MTS, MTT, or a luminescent-based assay (e.g., CellTiter-Glo®).

- Read the plate using a microplate reader.

6. Data Analysis:

- Calculate the percentage of viable cells relative to the vehicle control for each concentration.

- Plot the data and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using a suitable software package.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell Culture" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Compound Preparation" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell Seeding (96-well plate)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Compound Treatment" [fillcolor="#FBBC05", fontcolor="#202124"];

"Incubation (e.g., 72h)" [fillcolor="#FBBC05", fontcolor="#202124"];

"Viability Assay (e.g., MTS)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Data Acquisition" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"IC50 Calculation" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell Culture";

"Cell Culture" -> "Cell Seeding (96-well plate)";

"Compound Preparation" -> "Compound Treatment";

"Cell Seeding (96-well plate)" -> "Compound Treatment";

"Compound Treatment" -> "Incubation (e.g., 72h)";

"Incubation (e.g., 72h)" -> "Viability Assay (e.g., MTS)";

"Viability Assay (e.g., MTS)" -> "Data Acquisition";

"Data Acquisition" -> "IC50 Calculation";

"IC50 Calculation" -> "End";

}

In Vivo Studies

For in vivo experiments, this compound would typically be used as an internal standard in pharmacokinetic analyses of the non-deuterated compound or an ADC containing the payload.

-

Administration: The non-deuterated compound has been administered intravenously (IV) to Wistar Han rats at a dose of 20 μg/kg.[1]

-

Sample Collection: Blood samples would be collected at various time points post-administration.[10]

-

Sample Preparation: Plasma is typically isolated, and proteins are precipitated. This compound is added as an internal standard.

-

Quantification: The concentration of the analyte (unconjugated PF-06380101) is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

Conclusion

This compound is a critical tool for the preclinical development of ADCs that utilize the corresponding active payload. Its primary role as a stable isotope-labeled internal standard ensures accurate and reliable quantification in pharmacokinetic and metabolic studies. While detailed experimental protocols are often proprietary, the information provided in this guide on its mechanism of action, suppliers, and general experimental workflows offers a solid foundation for researchers to incorporate this compound into their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PF-06380101 | TargetMol [targetmol.com]

- 3. PF-06380101 - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (Aur0101-d8) | 稳定同位素 | MCE [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pyxisoncology.com [pyxisoncology.com]

In Vitro Potency of the PF-06380101 Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06380101, also known as Aur0101, is a potent synthetic analogue of the natural antineoplastic agent dolastatin 10.[1][2][3] As a member of the auristatin class of microtubule inhibitors, PF-06380101 exerts its cytotoxic effects by disrupting tubulin polymerization, a critical process for mitotic spindle formation and cell division. This leads to cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells.[4][5] Due to its high potency, PF-06380101 is a key payload component in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to tumor cells.[1][2][3] This technical guide provides an in-depth overview of the in vitro potency of the PF-06380101 payload, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

In Vitro Cytotoxicity

The intrinsic potency of PF-06380101 has been evaluated against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from a key study.

| Cell Line | Cancer Type | GI50 (nM)[1] |

| BT-474 | Breast Ductal Carcinoma | 0.26 |

| MDA-MB-361 | Breast Carcinoma | 0.19 |

| NCI-N87 | Gastric Carcinoma | 0.27 |

Experimental Protocol: Cell Viability (MTS) Assay

The following is a detailed protocol for a representative MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay to determine the in vitro cytotoxicity of PF-06380101. This protocol is based on standard methodologies and reflects the likely procedure used to generate the cited cytotoxicity data.

Objective: To determine the concentration of PF-06380101 that inhibits 50% of cell growth (GI50) in a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BT-474, MDA-MB-361, NCI-N87)

-

Complete cell culture medium (specific to each cell line)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

PF-06380101 stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density for each cell line (typically 5,000-10,000 cells per well in 100 µL of complete culture medium).

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a serial dilution of PF-06380101 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.1%).

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of PF-06380101. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank control.

-

Incubate the plate for a period of 4 days (96 hours).

-

-

MTS Assay:

-

After the incubation period, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized for each cell line to ensure sufficient color development without saturation.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell growth inhibition for each concentration of PF-06380101 relative to the vehicle control.

-

Plot the percentage of growth inhibition against the logarithm of the PF-06380101 concentration.

-

Determine the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

MTS Assay Experimental Workflow

Mechanism of Action: Microtubule Inhibition

PF-06380101, like other auristatins, functions as a potent microtubule-depolymerizing agent.[4][5] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into the dynamic microtubule structures that are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis and cell death.[4]

Signaling Pathway of PF-06380101-induced Apoptosis

Experimental Protocol: Tubulin Polymerization Assay

To directly assess the inhibitory effect of PF-06380101 on microtubule formation, a cell-free tubulin polymerization assay can be performed. The following is a representative protocol based on fluorescence detection.

Objective: To determine the concentration of PF-06380101 that inhibits 50% of tubulin polymerization (IC50).

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI)

-

PF-06380101 stock solution (in DMSO)

-

Microplate fluorometer with temperature control (37°C)

-

Low-volume 96-well or 384-well black plates

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in tubulin polymerization buffer on ice.

-

Prepare a master mix containing tubulin, GTP, glycerol, and the fluorescent reporter dye in polymerization buffer.

-

-

Compound Addition:

-

Prepare serial dilutions of PF-06380101 in polymerization buffer.

-

Add a small volume of the diluted compound or vehicle control (DMSO) to the wells of the pre-warmed (37°C) microplate.

-

-

Initiation of Polymerization:

-

Add the tubulin master mix to each well to initiate the polymerization reaction.

-

Immediately place the plate in the fluorometer pre-heated to 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration sufficient to observe the polymerization curve (typically 60-90 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each concentration of PF-06380101.

-

Determine the rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.

-

Calculate the percentage of inhibition of the polymerization rate for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the PF-06380101 concentration and determine the IC50 value from the resulting dose-response curve.

-

Tubulin Polymerization Assay Workflow

Conclusion

PF-06380101 is a highly potent cytotoxic agent with sub-nanomolar activity against a range of cancer cell lines. Its mechanism of action as a microtubule polymerization inhibitor makes it a valuable payload for the development of targeted cancer therapies such as ADCs. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of PF-06380101 and other potent cytotoxic payloads.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF-06380101 | TargetMol [targetmol.com]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Quantification of PF-06380101 using PF-06380101-d8 in Stable Isotope Dilution Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of PF-06380101-d8 as an internal standard for the quantitative analysis of PF-06380101 in biological matrices using stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS). PF-06380101 is a potent auristatin analogue, a class of microtubule-depolymerizing agents, utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Accurate quantification of the unconjugated payload in circulation is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Introduction to PF-06380101 and Stable Isotope Dilution

PF-06380101 is a synthetic analogue of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4] Due to its high cytotoxicity, it is a key component of several ADCs in development.

Stable isotope dilution analysis is the gold standard for quantitative bioanalysis by mass spectrometry.[5] It involves the use of a stable isotope-labeled version of the analyte of interest as an internal standard (IS). This compound, a deuterated form of PF-06380101, is the ideal internal standard for this purpose.[5] It exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Mechanism of Action: Microtubule Depolymerization Pathway

PF-06380101, like other auristatins, exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of cellular events, culminating in apoptosis.

Experimental Protocol for Stable Isotope Dilution Assay

The following protocol is a generalized procedure for the quantification of unconjugated PF-06380101 in human plasma using this compound as an internal standard. This protocol is adapted from established methods for the bioanalysis of similar auristatin payloads, such as Monomethyl Auristatin E (MMAE).[6][7]

Materials and Reagents

-

PF-06380101 analytical standard

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[6]

-

Spiking: Thaw plasma samples at room temperature. Spike 50 µL of plasma with 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control (QC) samples, spike with the appropriate concentrations of PF-06380101.

-

Precipitation: Add 200 µL of cold acetonitrile to each plasma sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required for specific instrumentation.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of PF-06380101 and this compound standards. |

Assay Validation and Performance Characteristics

A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters and acceptance criteria based on regulatory guidelines and published data for similar assays.[8][9][10][11][12]

Table 2: Typical Calibration Curve and LLOQ Performance

| Parameter | Typical Value/Criteria |

| Calibration Model | Linear, weighted (1/x or 1/x²) regression |

| Linearity (r²) | ≥ 0.99 |

| Linearity Range | Expected to be in the pg/mL to ng/mL range |

| Lower Limit of Quantitation (LLOQ) | To be determined experimentally, typically in the low pg/mL range for potent payloads. |

| LLOQ Accuracy | Within ±20% of the nominal concentration |

| LLOQ Precision (%CV) | ≤ 20% |

Table 3: Typical Accuracy and Precision Data

| Quality Control Sample | Concentration Level | Accuracy (% Bias) | Precision (%CV) |

| LQC | Low | Within ±15% | ≤ 15% |

| MQC | Medium | Within ±15% | ≤ 15% |

| HQC | High | Within ±15% | ≤ 15% |

Table 4: Typical Recovery and Matrix Effect Data

| Parameter | Typical Value/Criteria |

| Recovery | Consistent, precise, and reproducible. A value of >85% is generally considered good.[7] |

| Matrix Effect | Should be minimal and compensated for by the stable isotope-labeled internal standard. |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a stable isotope dilution assay for the quantification of PF-06380101.

Conclusion

The use of this compound in stable isotope dilution LC-MS/MS assays provides a robust, sensitive, and specific method for the quantification of unconjugated PF-06380101 in biological matrices. This technical guide outlines the fundamental principles, a detailed experimental protocol, and expected performance characteristics for such an assay. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data essential for the successful development of ADCs containing the PF-06380101 payload.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of PF-06380101 in Human Plasma

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of PF-06380101 (also known as Aur0101), a potent auristatin-based cytotoxic payload used in antibody-drug conjugates (ADCs). The method employs a deuterated stable isotope-labeled internal standard, PF-06380101-d8 (Aur0101-d8), for accurate and precise quantification in human plasma. Sample preparation is performed using a straightforward solid liquid extraction (SLE) technique. The method demonstrates excellent sensitivity, with a linear range of 25.0 to 12,500 pg/mL, and has been successfully validated according to industry-standard bioanalytical guidelines, making it suitable for pharmacokinetic (PK) and safety assessments in clinical studies.

Introduction

PF-06380101 is a synthetic analog of the natural antineoplastic agent dolastatin 10 and functions as a highly potent microtubule inhibitor.[1][2] Its primary application is as a cytotoxic "payload" in the development of ADCs, which are designed to selectively deliver potent therapeutic agents to cancer cells.[3] Monitoring the concentration of the unconjugated (free) payload in circulation is critical during preclinical and clinical development to understand the ADC's stability, pharmacokinetic profile, and potential off-target toxicities.[4]

This document provides a comprehensive protocol for the extraction and quantification of free PF-06380101 in human plasma using a sensitive and specific LC-MS/MS assay. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy by correcting for matrix effects and variations during sample processing.

Signaling Pathway and Mechanism of Action

PF-06380101, like other auristatins, exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, PF-06380101 inhibits tubulin polymerization.[3] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

References

Protocol for the Quantification of PF-06380101 Using PF-06380101-d8 as an Internal Standard

Application Note

This document outlines a detailed protocol for the quantitative analysis of PF-06380101 (also known as Aur0101), a potent auristatin microtubule inhibitor, in biological matrices.[1][2][3] The method employs its stable isotope-labeled counterpart, PF-06380101-d8 (Aur0101-d8), as an internal standard (IS) to ensure accuracy and precision.[4][5] This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and toxicokinetic (TK) studies of antibody-drug conjugates (ADCs) that utilize PF-06380101 as a payload.[6][7][8] The methodology is based on a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[5][9][10]

Introduction

PF-06380101 is a synthetic analogue of dolastatin 10 and a highly potent microtubule inhibitor, making it a critical component of several investigational ADCs.[1][8][11] Accurate quantification of the unconjugated (free) payload in biological samples is crucial for understanding the ADC's stability, metabolism, and potential off-target toxicities.[6][12] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[4] This approach minimizes the variability associated with sample preparation and matrix effects, leading to reliable and reproducible results.[4]

This protocol provides a comprehensive guide for the preparation of standards, sample extraction, and LC-MS/MS analysis of PF-06380101 in plasma.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| PF-06380101 | MedChemExpress, GlpBio, or equivalent | ≥98% purity |

| This compound | MedChemExpress or equivalent | ≥98% purity, isotopic purity ≥99% |

| Human Plasma (K2EDTA) | BioIVT or equivalent | Analytical Grade |

| Acetonitrile (ACN) | Fisher Scientific or equivalent | LC-MS Grade |

| Methanol (MeOH) | Fisher Scientific or equivalent | LC-MS Grade |

| Formic Acid (FA) | Sigma-Aldrich or equivalent | LC-MS Grade |

| Water, Ultrapure | Millipore Milli-Q or equivalent | Type 1 |

| 96-well Protein Precipitation Plate | Waters or equivalent |

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1. PF-06380101 Stock and Working Solutions:

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of PF-06380101 and dissolve it in an appropriate volume of DMSO to achieve a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution. Store at -20°C.

-

Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 (v/v) Acetonitrile:Water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with 50:50 (v/v) Acetonitrile:Water to cover the desired calibration curve range (e.g., 25 pg/mL to 12,500 pg/mL).[10]

3.1.2. This compound Internal Standard (IS) Working Solution:

-

IS Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in DMSO. Store at -20°C.

-

IS Working Solution (e.g., 1 ng/mL): Dilute the IS stock solution with 50:50 (v/v) Acetonitrile:Water to a final concentration that provides an optimal response in the LC-MS/MS system. The final concentration will need to be optimized based on instrument sensitivity.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the appropriate working standard solutions of PF-06380101 to achieve a series of concentrations for the calibration curve. A typical calibration curve might range from 25 pg/mL to 12,500 pg/mL.[10]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. These concentrations should be within the range of the calibration curve.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well protein precipitation plate.

-

Add 150 µL of the IS working solution in acetonitrile to each well.

-

Mix thoroughly by vortexing for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

3.4.1. Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | Start with 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min. |

3.4.2. Mass Spectrometry Conditions:

| Parameter | Condition |

| Instrument | Sciex Triple Quadrupole 6500+ or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | PF-06380101: To be optimized (e.g., Q1: 743.4 -> Q3: 686.4) This compound: To be optimized (e.g., Q1: 751.4 -> Q3: 694.4) |

| Collision Energy (CE) | To be optimized for each transition |

| Declustering Potential (DP) | To be optimized |

| Entrance Potential (EP) | To be optimized |

| Collision Cell Exit Potential (CXP) | To be optimized |

Note: The specific MRM transitions and MS parameters need to be optimized for the specific instrument being used.

Data Analysis and Quantification

-

Integrate the peak areas for both PF-06380101 and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis (weighted 1/x²) to determine the best fit for the calibration curve.

-

Use the regression equation to calculate the concentration of PF-06380101 in the QC and unknown samples.

Method Validation Summary

A summary of typical validation parameters for a similar assay is provided below.[10]

| Parameter | Typical Result |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 25 pg/mL |

| Intra-assay Precision (%CV) | ≤ 6.2% |

| Inter-assay Precision (%CV) | ≤ 6.1% |

| Intra-assay Accuracy (%RE) | -4.3% to 14.3% |

| Inter-assay Accuracy (%RE) | -0.2% to 9.5% |

| Analyte Recovery | ~89.7% |

| Internal Standard Recovery | ~88.7% |

Visualizations

Caption: Experimental workflow for the quantification of PF-06380101.

Caption: Logical relationship for quantification using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. PF-06380101 | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pyxisoncology.com [pyxisoncology.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bioanalytical assay strategies for the development of antibody-drug conjugate biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for the Quantification of PF-06380101 in Human Plasma using LC-MS/MS

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of PF-06380101 (also known as Aur0101), a potent auristatin microtubule inhibitor, in human plasma.[1][2] The method utilizes a simple and efficient protein precipitation extraction technique followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. A stable isotope-labeled internal standard, PF-06380101-d8, is used to ensure high accuracy and precision.[3] The method was validated over a linear range of 0.1 to 100 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability, making it suitable for supporting pharmacokinetic studies in drug development.

Introduction

PF-06380101 is a synthetic analogue of dolastatin 10 and a potent microtubule inhibitor.[1] It is a key component of several antibody-drug conjugates (ADCs) where it acts as the cytotoxic payload.[4][5] Upon internalization of the ADC into tumor cells, PF-06380101 is released and disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7] Accurate quantification of free PF-06380101 in plasma is crucial for understanding the pharmacokinetics, efficacy, and safety profile of both the free drug and ADCs.

This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the quantification of PF-06380101 in human plasma. The method is designed to be simple, rapid, and reliable for routine bioanalysis.

Experimental

Materials and Reagents

-

Analytes: PF-06380101 (C39H62N6O6S, MW: 743.01 g/mol )[8][9] and this compound (internal standard, IS)[3] were sourced from a reputable supplier.

-

Solvents: Acetonitrile (ACN) and methanol (MeOH) (HPLC grade or higher), and formic acid (FA) (LC-MS grade).

-

Reagents: Human plasma (K2EDTA).

-

Equipment: Analytical balance, centrifuges, vortex mixer, 96-well plates, and an LC-MS/MS system.

Liquid Chromatography Conditions

A summary of the liquid chromatography conditions is provided in Table 1.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | Standard High-Performance Liquid Chromatography system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 8 minutes |

Mass Spectrometry Conditions

A summary of the mass spectrometry conditions is provided in Table 2.

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | PF-06380101: [Precursor Ion] > [Product Ion] (To be determined empirically) |

| This compound: [Precursor Ion] > [Product Ion] (To be determined empirically) | |

| Ion Source Temp. | 500 °C |

| Ion Spray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Preparation of Standard and Quality Control Samples

Stock solutions of PF-06380101 and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in 50:50 acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.[10]

Table 3: Calibration Standard and Quality Control Concentrations

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 0.1 |

| Calibration Standard 2 | 0.2 |

| Calibration Standard 3 | 0.5 |

| Calibration Standard 4 | 1.0 |

| Calibration Standard 5 | 5.0 |

| Calibration Standard 6 | 25.0 |

| Calibration Standard 7 | 75.0 |

| Calibration Standard 8 | 100.0 |

| Lower Limit of QC (LLOQ) | 0.1 |

| Low QC (LQC) | 0.3 |

| Medium QC (MQC) | 10.0 |

| High QC (HQC) | 80.0 |

Protocols

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

-

Add 200 µL of protein precipitation solution (acetonitrile containing the internal standard, this compound, at a concentration of 10 ng/mL).

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean 96-well plate.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.

Method Validation Protocol

The bioanalytical method was validated according to regulatory guidelines, assessing the following parameters:

-

Linearity and Range: A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity was evaluated using a weighted (1/x²) linear regression model.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) on three separate days.

-